Predicted pKa Shift: Isopropyl vs. Ethyl
The predicted acid dissociation constant (pKa) of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is 10.65±0.20, which is 0.04 log units lower than that of its 1-ethyl analog (pKa 10.69±0.20) . While the absolute difference is modest, it is directionally consistent with the electron-donating inductive effect of the larger isopropyl group slightly increasing the electron density on the heterocyclic core, thereby weakening the N–H acidity relative to the ethyl derivative.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 10.65±0.20 |
| Comparator Or Baseline | 1-Ethyl analog (CAS 1174631-06-1): pKa = 10.69±0.20 |
| Quantified Difference | ΔpKa = 0.04 (isopropyl analog slightly more acidic by prediction) |
| Conditions | Predicted values generated by ACD/Labs Percepta or equivalent software, as compiled by ChemicalBook |
Why This Matters
For procurement decisions in medicinal chemistry, even small pKa differences can influence ionization state at physiological pH, affecting solubility, permeability, and off-target interactions, thus justifying a specific selection of the isopropyl congener over the ethyl variant.
